N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide
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Overview
Description
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluoropyrimidinyl group, a piperidinyl group, and a phenylsulfonyl group, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide typically involves multiple steps, starting with the preparation of the core fluoropyrimidinyl group This can be achieved through the reaction of 5-fluoropyrimidine with appropriate reagents to introduce the piperidinyl group
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: The fluoropyrimidinyl group can be reduced to form a corresponding amine.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Sulfonyl chlorides, sulfonic acids, and other oxidized derivatives.
Reduction: Amines and other reduced forms of the fluoropyrimidinyl group.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows for the exploration of interactions with various biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological systems makes it a candidate for drug discovery and development, especially in areas such as cancer therapy and infectious diseases.
Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it valuable for various industrial processes.
Mechanism of Action
The mechanism by which N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
N-((1-(5-fluoropyrimidin-2-yl)ethyl)methyl)-3-(phenylsulfonyl)propanamide
N-((1-(5-fluoropyrimidin-2-yl)propyl)methyl)-3-(phenylsulfonyl)propanamide
N-((1-(5-fluoropyrimidin-2-yl)butyl)methyl)-3-(phenylsulfonyl)propanamide
Uniqueness: N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide stands out due to its piperidinyl group, which provides a unique structural feature compared to the ethyl, propyl, and butyl analogs. This structural difference can lead to variations in reactivity, binding affinity, and biological activity.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3S/c20-16-13-22-19(23-14-16)24-9-6-15(7-10-24)12-21-18(25)8-11-28(26,27)17-4-2-1-3-5-17/h1-5,13-15H,6-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFCJERKYOJYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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